molecular formula C5H8N2OS B8441863 2-Oxo-5,6-dihydro-3-methyl-2H-1,4-thiazine oxime

2-Oxo-5,6-dihydro-3-methyl-2H-1,4-thiazine oxime

Cat. No. B8441863
M. Wt: 144.20 g/mol
InChI Key: GODMMJRZJGBZSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxo-5,6-dihydro-3-methyl-2H-1,4-thiazine oxime is a useful research compound. Its molecular formula is C5H8N2OS and its molecular weight is 144.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Oxo-5,6-dihydro-3-methyl-2H-1,4-thiazine oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxo-5,6-dihydro-3-methyl-2H-1,4-thiazine oxime including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Oxo-5,6-dihydro-3-methyl-2H-1,4-thiazine oxime

Molecular Formula

C5H8N2OS

Molecular Weight

144.20 g/mol

IUPAC Name

N-(5-methyl-2,3-dihydro-1,4-thiazin-6-ylidene)hydroxylamine

InChI

InChI=1S/C5H8N2OS/c1-4-5(7-8)9-3-2-6-4/h8H,2-3H2,1H3

InChI Key

GODMMJRZJGBZSA-UHFFFAOYSA-N

Canonical SMILES

CC1=NCCSC1=NO

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.27 g (0.02 mol) of cysteamine hydrochloride are suspended in 40 ml of absolute tetrahydrofuran and treated with 5.55 ml (0.04 mol) of triethylamine to free the base. The mixture is stirred for 15 minutes at room temperature and then cooled down to about -30° C. At this temperature a solution of 2.42 g (0.02 mol) of pyruvyl chloride 1-oxime in 10 ml of absolute tetrahydrofuran is added dropwise. The reaction mixture is allowed to warm to room temperature while being well stirred. After two hours ice-water and then dilute hydrochloric acid are added until a pH of 5-6 has been attained. The reaction mixture is extracted twice with ethyl acetate and the organic phase is washed with sodium chloride solution, dried over anhydrous sodium sulfate and finally evaporated. The resulting crystalline residue is treated with active charcoal. After recrystallization from hot ethyl acetate and n-hexane there is obtained pure 2-oxo-5,6-dihydro-3-methyl-2H-1,4-thiazine oxime, m.p. 197° C. (with decomposition).
Quantity
2.27 g
Type
reactant
Reaction Step One
Quantity
5.55 mL
Type
reactant
Reaction Step Two
Quantity
2.42 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
40 mL
Type
solvent
Reaction Step Six

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